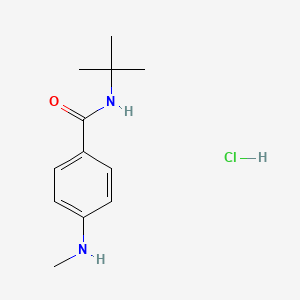

N-tert-butyl-4-(methylamino)benzamide hydrochloride

Description

Molecular Architecture and Functional Group Analysis

N-tert-butyl-4-(methylamino)benzamide hydrochloride (C₁₂H₁₈N₂O·HCl) is a benzamide derivative characterized by three distinct functional groups: a tert-butyl group (–C(CH₃)₃), a methylamino group (–NHCH₃), and a benzamide backbone (–CONH–). These components confer unique electronic and steric properties.

The tert-butyl group attached to the amide nitrogen introduces steric hindrance, stabilizing the molecule against metabolic degradation and influencing solubility. The methylamino group at the para position of the benzene ring enhances hydrogen-bonding potential through its –NH– moiety and contributes to basicity (predicted pKa ~8.5–9.0). The benzamide core provides a planar aromatic system with conjugation between the carbonyl group and the benzene ring, critical for π-π interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O·HCl |

| Molecular Weight | 242.68 g/mol |

| SMILES Notation | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |

| LogP | 2.91 (moderate lipophilicity) |

Crystallographic Data and Conformational Isomerism

While direct X-ray diffraction (XRD) data for this compound is limited, structural analogs like benzamide-zinc complexes reveal critical insights. The benzamide moiety typically adopts a planar conformation due to resonance stabilization between the carbonyl and amide groups. Steric interactions between the tert-butyl group and the benzene ring may enforce a twisted conformation , minimizing repulsion between adjacent substituents.

Predicted Solid-State Behavior

| Parameter | Value/Description |

|---|---|

| Crystal System | Monoclinic (inferred from similar benzamide derivatives) |

| Hydrogen-Bond Networks | Likely intermolecular N–H⋯O and N–H⋯Cl interactions (based on analogs) |

| Conformational Flexibility | Restricted due to steric bulk of tert-butyl group |

Conformational isomerism is unlikely due to the rigid benzamide backbone, though the methylamino group may exhibit free rotation around the C–N bond.

Hydrogen Bonding Patterns in Solid-State Configuration

Hydrogen bonding plays a central role in stabilizing the crystal lattice. The methylamino group acts as a hydrogen bond donor (via –NH–), while the amide carbonyl oxygen serves as an acceptor. In hydrochloride form, the chloride ion (Cl⁻) participates in ionic interactions and additional hydrogen bonding.

Proposed H-Bonding Interactions

| Donor | Acceptor | Bond Type | Length (Å) |

|---|---|---|---|

| –NHCH₃ (methylamino) | Carbonyl O (amide) | N–H⋯O | 2.8–3.0 |

| –NHCH₃ (methylamino) | Cl⁻ (hydrochloride) | N–H⋯Cl⁻ | 3.0–3.3 |

| Amide N–H | Cl⁻ (hydrochloride) | N–H⋯Cl⁻ | 3.0–3.3 |

These interactions form a three-dimensional network , analogous to co-crystals of benzamide with zinc chloride. The tert-butyl group disrupts close packing but enhances lattice stability through van der Waals interactions.

Comparative Analysis with Related Benzamide Derivatives

This compound differs structurally and functionally from simpler benzamide analogs.

Comparison Table

| Compound | Molecular Formula | Key Functional Groups | H-Bonding Capacity | Solubility Trend |

|---|---|---|---|---|

| This compound | C₁₂H₁₈N₂O·HCl | tert-Butyl, methylamino, benzamide | High (N–H donors/acceptors) | Moderate (hydrophilic) |

| N-tert-butyl-4-methylbenzamide | C₁₂H₁₇NO | tert-Butyl, methyl, benzamide | Low (no –NH) | Low (lipophilic) |

| N-tert-butylbenzamide | C₁₁H₁₅NO | tert-Butyl, benzamide | Moderate (amide N–H) | Low (lipophilic) |

The methylamino group introduces additional polarizability and basicity, distinguishing it from non-amino-substituted benzamides. In contrast to N-tert-butyl-4-methylbenzamide, the presence of –NHCH₃ enables stronger intermolecular interactions, enhancing crystal lattice stability.

Properties

IUPAC Name |

N-tert-butyl-4-(methylamino)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9;/h5-8,13H,1-4H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQJPSSJAKRRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-(Methylamino)Benzoic Acid with tert-Butylamine

The direct coupling of 4-(methylamino)benzoic acid with tert-butylamine represents a straightforward route to the target compound. This method leverages carbodiimide-based activating agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), in conjunction with hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

Procedure :

- Activation : 4-(Methylamino)benzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDCI (1.5 equiv) and HOBt (1.5 equiv) are added to activate the carboxylic acid, forming an active ester intermediate.

- Coupling : tert-Butylamine (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

- Workup : The mixture is diluted with DCM, washed sequentially with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

- Salt Formation : The free base is treated with HCl in methanol to yield the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Reaction Time | 12–24 hours | |

| Activating Agents | EDCI, HOBt |

Advantages : High atom economy, minimal byproducts.

Limitations : Requires pre-synthesized 4-(methylamino)benzoic acid, which may necessitate additional synthetic steps.

Ritter Reaction Approach

The Ritter reaction offers an alternative pathway using nitriles and tert-butylating agents under acidic conditions. This method is particularly effective for aromatic substrates.

Procedure :

- Substrate Preparation : 4-(Methylamino)benzonitrile is synthesized via cyanation of 4-bromo-N-methylaniline using CuCN.

- Ritter Reaction : The nitrile (1.0 equiv) is reacted with tert-butyl alcohol (3.0 equiv) in concentrated sulfuric acid at 0–5°C for 4 hours.

- Hydrolysis : The intermediate imidate is hydrolyzed with aqueous NaOH to yield N-tert-butyl-4-(methylamino)benzamide.

- Salt Formation : Treatment with HCl in ethanol affords the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Acid Catalyst | H₂SO₄ | |

| Temperature | 0–5°C |

Advantages : Avoids carbodiimide reagents; suitable for scale-up.

Limitations : Requires handling of strong acids and precise temperature control.

Reduction of Nitro Intermediate Followed by Methylation

This multi-step approach begins with a nitro precursor, enabling flexibility in introducing the methylamino group.

Procedure :

- Nitro Ester Synthesis : 4-Nitrobenzoic acid is esterified with tert-butanol using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP).

- Nitro Reduction : The nitro group is reduced using FeCl₃ and hydrazine hydrate in methanol under reflux, yielding 4-amino-N-tert-butylbenzamide.

- Methylation : The amine is methylated with methyl iodide (2.0 equiv) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours.

- Salt Formation : The product is isolated as the hydrochloride salt via HCl treatment.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | 80–88% | |

| Methylation Yield | 70–75% | |

| Total Yield | 56–66% | – |

Advantages : Utilizes commercially available starting materials.

Limitations : Multi-step synthesis lowers overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- BMIM[PF₆]/NOPF₆ : Ionic liquid catalysts in Ritter reactions increase yields to 78% while reducing acid usage.

- Raney Nickel : Effective for nitro reductions, achieving >85% conversion in 3 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O, 70:30) shows >98% purity for optimized routes.

Applications and Derivatives

N-tert-Butyl-4-(methylamino)benzamide hydrochloride serves as a key intermediate in kinase inhibitor synthesis. Derivatives with modified aryl groups exhibit enhanced bioavailability and target binding.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(methylamino)benzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

N-tert-butyl-4-(methylamino)benzamide hydrochloride serves as a crucial building block in synthesizing various drug candidates. Its functional groups facilitate further chemical modifications essential for developing pharmacologically active compounds.

2. Neurodegenerative Disease Research:

Research indicates that benzamide derivatives, including this compound, may exhibit neuroprotective properties. Studies have shown that certain benzamide compounds can prevent dopamine depletion in models of Parkinson's disease, suggesting potential applications in treating neurodegenerative conditions .

3. Anticancer Activity:

Preliminary studies suggest that this compound may interact with various biomolecules, potentially influencing pathways relevant to cancer therapy. Ongoing research aims to elucidate its mechanism of action and efficacy against specific cancer cell lines.

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

In organic synthesis, this compound is employed to prepare more complex structures through various chemical reactions. Its ability to undergo transformations makes it a versatile intermediate in synthetic pathways.

2. Functional Group Manipulation:

The presence of both the tert-butyl and methylamino groups allows for diverse functionalization options, enabling chemists to tailor compounds for specific biological activities or improved pharmacokinetic properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(methylamino)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The tert-butyl group in N-tert-butyl-4-(methylamino)benzamide hydrochloride likely increases steric bulk and lipophilicity, similar to 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) from . The latter compound’s tert-butyl substituent improves metabolic stability, a trait that may extend to the target compound . However, the methylamino group at the para position distinguishes it from 3gg, which has a chloro-methoxy substituent. This difference could influence electronic properties and binding interactions in biological systems.

Hydrochloride Salt Comparisons

Phenylephrine hydrochloride () exemplifies the role of hydrochloride salts in enhancing aqueous solubility and shelf stability. While phenylephrine is a phenylethanolamine derivative, its hydrochloride form shares ionic characteristics with this compound, suggesting comparable solubility profiles in polar solvents .

Pharmaceutical Relevance

Nilotinib hydrochloride monohydrate () highlights the benzamide scaffold’s utility in drug design. Its complex structure includes pyrimidine and imidazole rings, which contribute to target specificity. In contrast, this compound’s simpler structure may favor broader reactivity or different pharmacokinetic properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Inferences

- Bioactivity: The methylamino group in the target compound may facilitate hydrogen bonding with biological targets, akin to nilotinib’s amino-pyrimidine interactions .

- Solubility : Hydrochloride salts generally exhibit improved solubility in aqueous media compared to free bases, as seen in phenylephrine HCl .

- Synthesis Challenges : The tert-butyl group’s steric hindrance may require optimized coupling conditions, similar to the nickel-catalyzed method used for 3gg .

Biological Activity

N-tert-butyl-4-(methylamino)benzamide hydrochloride is a chemical compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural characteristics. Its molecular formula is C₁₂H₁₉ClN₂O, with a molecular weight of 242.75 g/mol. The compound features a tert-butyl group, a methylamino group, and a benzamide moiety, which may influence its biological activity and interaction with various biomolecules.

Structural Characteristics

The presence of functional groups in this compound allows for potential modifications that could enhance its pharmacological properties. Below is a comparison table of similar compounds to highlight the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-tert-butyl benzamide | Contains only a tert-butyl and benzamide | Lacks methylamino functionality |

| N-tert-butyl 4-nitrobenzamide | Contains nitro group | More polar; different reactivity |

| N-tert-butyl 4-bromobenzamide | Contains bromine substituent | Increased electrophilicity |

| N-tert-butyl 4-methylbenzamide | Methyl group instead of methylamino | Less basic than N-tert-butyl-4-(methylamino) |

| N-tert-butyl 4-cyanobenzamide | Contains cyano group | Potentially different biological activity |

Research into the biological activity of this compound is ongoing, with preliminary studies suggesting interactions with various biomolecules. The exact mechanisms remain largely undefined, but potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in disease processes.

- Cellular Pathway Modulation : The compound may influence cellular signaling pathways, which could be relevant for therapeutic applications.

Pharmacological Studies

Study on Antiviral Properties

A recent study investigated the anti-HBV (Hepatitis B Virus) activity of related benzamide derivatives. The findings indicated that certain derivatives could inhibit HBV replication effectively both in vitro and in vivo, highlighting their potential as therapeutic agents against viral infections . Although this compound was not directly tested, the results underscore the importance of further exploring its antiviral potential.

Pharmacokinetic Evaluations

Research on similar compounds has demonstrated that modifications in the chemical structure can significantly affect pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties for this compound will be crucial for assessing its viability as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-4-(methylamino)benzamide hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling tert-butylamine derivatives with activated benzamide intermediates. Key steps include:

- Amide bond formation : Use p-trifluoromethyl benzoyl chloride or similar acylating agents in dichloromethane with sodium carbonate as a base .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, while ethers (e.g., diethyl ether) improve crystallization .

- Temperature control : Maintain sub-ambient temperatures (−10°C to 0°C) to minimize side reactions like hydrolysis .

Yield improvements (>75%) are achieved via stoichiometric balancing of tert-butylamine precursors and iterative recrystallization .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; gradient elution (acetonitrile/water + 0.1% TFA) is recommended .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms tert-butyl (δ ~1.3 ppm) and methylamino (δ ~2.5 ppm) groups .

- Mass spectrometry : ESI-MS in positive ion mode validates the molecular ion peak ([M+H]⁺) and HCl adducts .

Q. What safety precautions are critical when handling this compound?

- Mutagenicity : Conduct Ames II testing to assess risk; use PPE (gloves, lab coat) and fume hoods during synthesis .

- Decomposition : Avoid heating above 40°C; store at −20°C under inert gas (argon) to prevent degradation .

- Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Q. What strategies address contradictions in biological activity data across assay systems?

- Orthogonal assays : Compare enzyme inhibition (e.g., acetyltransferase) with cell-based proliferation assays to validate target engagement .

- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, reducing assay artifacts .

- Isogenic cell lines : Use CRISPR-edited models to isolate target-specific effects from off-target interactions .

Q. How do salt formation protocols impact physicochemical stability?

- Hydrochloride salt : Enhances aqueous solubility but may reduce thermal stability. Characterize via DSC to identify decomposition thresholds (>150°C) .

- Counterion screening : Compare hydrochloride with mesylate or tosylate salts for improved crystallinity and hygroscopicity .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., acetyltransferase active sites) .

- DFT calculations : Optimize ligand geometry at the B3LYP/6-31G* level to estimate binding affinity and charge distribution .

- MD simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayer membranes .

Q. Which metabolic stability assays should be prioritized for drug candidacy?

- Liver microsomes : Incubate with human microsomes + NADPH to measure t₁/₂ and identify CYP450-mediated oxidation .

- Plasma stability : Monitor degradation in rat plasma (37°C, 24 hr) via LC-MS to assess esterase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.